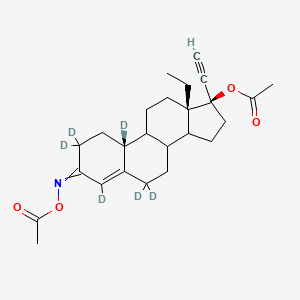

N-Acetyl Norgestimate-d6

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C25H33NO4 |

|---|---|

分子量 |

417.6 g/mol |

IUPAC 名称 |

[(10R,13S,17R)-3-acetyloxyimino-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C25H33NO4/c1-5-24-13-11-21-20-10-8-19(26-30-17(4)28)15-18(20)7-9-22(21)23(24)12-14-25(24,6-2)29-16(3)27/h2,15,20-23H,5,7-14H2,1,3-4H3/t20-,21?,22?,23?,24-,25-/m0/s1/i7D2,8D2,15D,20D |

InChI 键 |

JWLHCJCKDYVRNJ-QUZWLVJWSA-N |

手性 SMILES |

[2H]C1=C2[C@](CC(C1=NOC(=O)C)([2H])[2H])(C3CC[C@]4(C(C3CC2([2H])[2H])CC[C@]4(C#C)OC(=O)C)CC)[2H] |

规范 SMILES |

CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NOC(=O)C)CCC34 |

产品来源 |

United States |

Foundational & Exploratory

N-Acetyl Norgestimate-d6: A Technical Guide for Researchers

An in-depth technical guide for researchers, scientists, and drug development professionals on the application of N-Acetyl Norgestimate-d6 as an internal standard in bioanalytical studies.

Introduction

This compound is a deuterated analog of N-Acetyl Norgestimate (B1679921), an intermediate in the synthesis of Norgestimate.[1] Norgestimate is a synthetic progestin widely used in oral contraceptives in combination with an estrogen.[1][2] In pharmacokinetic and bioequivalence studies, the accurate quantification of the parent drug and its active metabolites is crucial. Due to its structural similarity and mass difference, this compound serves as an ideal internal standard for mass spectrometry-based bioanalytical methods.[3] The incorporation of six deuterium (B1214612) atoms provides a distinct mass shift, allowing for precise differentiation from the non-deuterated analyte while maintaining similar chemical and chromatographic properties.[4]

This guide provides a comprehensive overview of this compound, including its chemical properties, a detailed experimental protocol for its use in a UPLC-MS/MS method, and a diagram illustrating its role in the context of norgestimate metabolism.

Chemical Identity and Properties

This compound is a stable isotope-labeled compound.[1] Its key chemical identifiers and properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | [(3E,8R,9S,10R,13S,14S,17R)-3-acetyloxyimino-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | [1] |

| CAS Number | 1263195-02-3 | [1] |

| Molecular Formula | C₂₅H₂₇D₆NO₄ | [1] |

| Molecular Weight | 417.58 g/mol | [1] |

| Appearance | Light Yellow Powder | [1] |

| Purity | >98% | [1] |

| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol (B129727) | [1] |

| Synonyms | N-Acetyl Norgestimate D6; Norgestimate-3-acetate-2,2,4,6,6,10-D6; Norgestimate-3-acetate-D6; Norgestimate-N-acetate-2,2,4,6,6,10-d6 | [1] |

Role in Bioanalysis

Norgestimate is a prodrug that undergoes rapid and extensive metabolism following administration.[5] The primary active metabolites are 17-deacetylnorgestimate (norelgestromin) and norgestrel.[4][5] Given the low concentrations of these analytes in biological matrices, highly sensitive and specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are required for their quantification.[6]

Stable isotope-labeled internal standards are the gold standard in quantitative LC-MS/MS analysis. They co-elute with the analyte of interest and experience similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification. This compound, with its six deuterium atoms, serves this purpose effectively in methods designed to measure norgestimate and its metabolites.[4]

Experimental Protocol: Quantification of Norgestimate Metabolites

The following protocol is a representative example of a UPLC-MS/MS method for the quantification of a norgestimate metabolite in human plasma, adapted from a validated method for 17-desacetylnorgestimate using its deuterated internal standard.[6] This protocol illustrates the principles and procedures that would be applied when using this compound as an internal standard for the quantification of norgestimate or its acetylated metabolites.

Preparation of Stock and Working Solutions

-

Stock Solutions: Prepare stock solutions of the analytical standard (e.g., N-Acetyl Norgestimate) and the internal standard (this compound) in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the analytical standard stock solution with a methanol/water (50:50, v/v) mixture to create working solutions for calibration curve and quality control (QC) samples. Prepare a working solution of the internal standard (this compound) at a suitable concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation (Solid-Phase Extraction)

-

Pipette 500 µL of human plasma (blank, calibration standard, QC sample, or unknown sample) into a clean microcentrifuge tube.

-

Add 50 µL of the internal standard working solution (this compound) to all tubes except the blank matrix sample.

-

Vortex mix for 30 seconds.

-

Condition a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB, 30 mg) with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of water, followed by 1 mL of 20% acetonitrile (B52724) in water.

-

Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and inject into the UPLC-MS/MS system.

UPLC-MS/MS Conditions

| Parameter | Condition |

| UPLC System | Waters Acquity UPLC or equivalent |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start with 90% A, ramp to 10% A over 2.5 min, hold for 1 min, return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Mass Spectrometer | Triple quadrupole mass spectrometer with ESI source |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | To be optimized for N-Acetyl Norgestimate and this compound |

Norgestimate Metabolism and Bioanalytical Workflow

The following diagram illustrates the metabolic pathway of norgestimate and the role of a deuterated internal standard in the bioanalytical workflow.

Caption: Norgestimate metabolism and the integration of this compound in a typical bioanalytical workflow.

Conclusion

This compound is a critical tool for researchers and drug development professionals involved in the pharmacokinetic and bioequivalence assessment of norgestimate-containing pharmaceuticals. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays ensures the high accuracy and precision required to meet regulatory standards and to obtain reliable data on drug disposition. The experimental protocol outlined in this guide provides a robust framework for the development of sensitive and specific bioanalytical methods for norgestimate and its metabolites.

References

- 1. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of N-acetylcysteine in human plasma by gas chromatography-mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]

- 3. Determination of norgestimate and its metabolites in human serum using high-performance liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Metabolite Identification, Reaction Phenotyping, and Retrospective Drug-Drug Interaction Predictions of 17-Deacetylnorgestimate, the Active Component of the Oral Contraceptive Norgestimate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

N-Acetyl Norgestimate-d6: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides an in-depth overview of the physical and chemical properties of N-Acetyl Norgestimate-d6, a deuterated analog of an intermediate of the synthetic progestin Norgestimate (B1679921).

This compound serves as a valuable tool in pharmaceutical research, primarily as a labeled internal standard for the accurate quantification of Norgestimate and its metabolites in various biological matrices during pharmacokinetic and metabolic studies. Its isotopic labeling ensures distinct mass spectrometric detection, enabling precise analysis.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₂₅H₂₇D₆NO₄ | [1] |

| Molecular Weight | 417.57 g/mol | [1] |

| CAS Number | 1263195-02-3 | [2] |

| Appearance | Light Yellow Powder / White Solid | [2][] |

| Purity | >98% | [] |

| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol (B129727) | [] |

| Storage Temperature | -20°C | [4] |

Chemical Structure and Nomenclature

IUPAC Name: [(3E,8R,9S,10R,13S,14S,17R)-3-acetyloxyimino-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate[]

Synonyms:

-

N-Acetyl Norgestimate D6

-

Norgestimate-3-acetate-2,2,4,6,6,10-D6

-

Norgestimate-3-acetate-D6

-

(17α)-17-(Acetyloxy)-13-ethyl-18,19-dinorpregna-1,3,5(10)-trien-20-yn-3-one O-Acetyloxime-d6

-

Norgestimate-N-acetate-2,2,4,6,6,10-d6[]

Experimental Protocols

While specific proprietary synthesis and purification protocols for this compound are not publicly available, the following methodologies are based on established principles for the synthesis of deuterated analogs and purification of steroid compounds.

Synthesis of Deuterated Analogs (General Workflow)

The synthesis of deuterated compounds like this compound typically involves the introduction of deuterium (B1214612) atoms at specific positions in the molecule. This can be achieved through various chemical reactions, such as deuterium exchange reactions or by using deuterated starting materials. A plausible synthetic workflow is outlined below.

Purification by High-Performance Liquid Chromatography (HPLC)

Purification of the final product is critical to ensure high purity. Reversed-phase HPLC is a common and effective method for the purification of steroid analogs.

Instrumentation:

-

Preparative High-Performance Liquid Chromatography (HPLC) system

-

C18 reversed-phase column

Mobile Phase:

-

A gradient of acetonitrile (B52724) and water is typically employed. The exact gradient profile would be optimized to achieve the best separation of the target compound from any impurities.

Protocol:

-

Sample Preparation: Dissolve the crude this compound in a suitable solvent, such as methanol or acetonitrile.

-

Method Development: Develop a separation method on an analytical scale to determine the optimal gradient and flow rate.

-

Preparative Run: Scale up the analytical method for a preparative run.

-

Fraction Collection: Collect the fractions corresponding to the main peak of this compound.

-

Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.

-

Solvent Evaporation: Evaporate the solvent from the pure fractions to obtain the final product.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the detection and quantification of this compound, particularly in biological samples.

Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem mass spectrometer

Protocol:

-

Sample Preparation: Perform solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analyte from the sample matrix (e.g., plasma)[5].

-

Chromatographic Separation: Use a C18 column with a gradient mobile phase (e.g., acetonitrile and water with a modifier like formic acid) to achieve chromatographic separation[5].

-

Mass Spectrometric Detection: Employ electrospray ionization (ESI) in positive ion mode. Monitor specific precursor-to-product ion transitions for both this compound and its non-deuterated counterpart to ensure accurate quantification[5].

Biological Context: Norgestimate's Mechanism of Action

As a deuterated analog of a Norgestimate intermediate, the biological relevance of this compound is tied to the mechanism of action of Norgestimate. Norgestimate is a progestin, a synthetic progestogen, that is used in oral contraceptives. Its primary contraceptive effect is achieved through the suppression of ovulation.

Norgestimate is a prodrug that is rapidly metabolized to its active metabolites, primarily norelgestromin (B1679859) and, to a lesser extent, levonorgestrel[6]. These metabolites act on the progesterone (B1679170) receptors, influencing the hypothalamic-pituitary-ovarian axis.

The signaling pathway involves the following key steps:

The progestogenic activity of Norgestimate's metabolites leads to:

-

Inhibition of Gonadotropin Secretion: Negative feedback on the hypothalamus and pituitary gland reduces the secretion of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH). This suppression of the mid-cycle LH surge prevents ovulation.

-

Changes in Cervical Mucus: The cervical mucus becomes thicker, which impedes sperm penetration.

-

Endometrial Changes: The endometrium becomes less receptive to implantation.

Safety Information

Based on available Material Safety Data Sheets (MSDS) for related deuterated norgestimate compounds, this compound should be handled with care in a laboratory setting. It is intended for research use only. Standard laboratory safety practices, including the use of personal protective equipment (gloves, lab coat, and safety glasses), are recommended. For detailed safety information, refer to the specific MSDS provided by the supplier.

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with its biological context and relevant experimental methodologies. This information is intended to support researchers in the effective and safe use of this compound in their studies.

References

- 1. scbt.com [scbt.com]

- 2. esschemco.com [esschemco.com]

- 4. 1263194-12-2 CAS MSDS (Norgestimate-d6 (major)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Norgestimate - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis and Characterization of N-Acetyl Norgestimate-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Acetyl Norgestimate-d6, a deuterated analog of a Norgestimate-related compound. This document is intended for researchers and professionals in the fields of medicinal chemistry, drug metabolism, and pharmaceutical analysis who require a stable isotope-labeled internal standard for quantitative bioanalytical studies of Norgestimate and its derivatives.

Introduction

Norgestimate is a third-generation progestin widely used in oral contraceptives.[1][2] Its complex metabolism involves several active metabolites, making pharmacokinetic studies challenging.[1][2] Stable isotope-labeled internal standards are essential for accurate quantification of drugs and their metabolites by mass spectrometry. This compound is a valuable tool for such studies, providing a reliable internal standard with a known isotopic purity. This guide outlines a plausible synthetic route and detailed characterization methods for this compound. The term "N-Acetyl Norgestimate" as used by commercial vendors refers to the O-acetylated oxime derivative of Norgestimate.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | [(3E,8R,9S,10R,13S,14S,17R)-3-(acetyloxy)imino-13-ethyl-17-ethynyl-1,2,4,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-cyclopenta[a]phenanthren-17-yl] acetate-2,2,4,6,6,10-d6 | Inferred from Vendor Data |

| Molecular Formula | C₂₅H₂₇D₆NO₄ | [] |

| Molecular Weight | 417.57 g/mol | [4] |

| Appearance | White to off-white or light yellow powder | [] |

| Purity | >98% | [] |

| Solubility | Soluble in Chloroform (B151607), Ethyl Acetate (B1210297), Methanol | [] |

Table 2: Key Intermediates in the Synthesis of this compound

| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Step |

| Norgestrel-d6 | C₂₁H₂₂D₆O₂ | 318.50 | Deuteration |

| Norgestimate-d6 | C₂₃H₂₅D₆NO₃ | 375.54 | Oximation & Acetylation |

Synthesis of this compound

The synthesis of this compound is a multi-step process commencing with the deuteration of Norgestrel, followed by oximation and subsequent acetylations.

Logical Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Norgestrel-d6 (Deuteration)

This procedure is based on general methods for the deuteration of α,β-unsaturated steroidal ketones.

-

Materials: Norgestrel, Deuterium (B1214612) Oxide (D₂O, 99.9 atom % D), Sodium Methoxide, Anhydrous Methanol.

-

Protocol:

-

Dissolve Norgestrel (1 equivalent) in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide.

-

Add Deuterium Oxide (a significant excess, e.g., 20 equivalents) to the solution.

-

Stir the reaction mixture at reflux for 24-48 hours under an inert atmosphere (e.g., Argon).

-

Monitor the reaction progress by LC-MS to observe the incorporation of deuterium.

-

Upon completion, neutralize the reaction mixture with a weak acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate) and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate.

-

Purify the crude Norgestrel-d6 by column chromatography on silica (B1680970) gel.

-

Step 2: Synthesis of Norgestimate-d6

This step involves the acetylation of the 17-hydroxyl group of Norgestrel-d6, followed by oximation of the 3-keto group.

-

Materials: Norgestrel-d6, Acetic Anhydride (B1165640), Pyridine, Hydroxylamine (B1172632) Hydrochloride, Ethanol.

-

Protocol:

-

Acetylation: Dissolve Norgestrel-d6 (1 equivalent) in pyridine. Add acetic anhydride (1.5 equivalents) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction with ice water and extract the product with ethyl acetate. Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate to yield Norgestrel-d6-17-acetate.

-

Oximation: Dissolve the crude Norgestrel-d6-17-acetate (1 equivalent) in ethanol. Add a solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2 equivalents) in water. Reflux the mixture for 2-4 hours. Monitor the reaction by TLC or LC-MS. After completion, cool the reaction mixture and add cold water to precipitate the product. Filter the solid, wash with water, and dry under vacuum to obtain crude Norgestimate-d6. Purify by recrystallization or column chromatography.

-

Step 3: Synthesis of this compound (O-Acetylation of the Oxime)

This final step involves the acetylation of the oxime hydroxyl group of Norgestimate-d6.

-

Materials: Norgestimate-d6, Acetic Anhydride, Pyridine.

-

Protocol:

-

Dissolve Norgestimate-d6 (1 equivalent) in pyridine.

-

Add acetic anhydride (1.2 equivalents) dropwise at room temperature.

-

Stir the reaction mixture for 4-6 hours.

-

Monitor the reaction completion by TLC or LC-MS.

-

Pour the reaction mixture into ice water and extract with ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product, this compound, by column chromatography on silica gel or by recrystallization.

-

Characterization of this compound

A combination of chromatographic and spectroscopic techniques is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Characterization Workflow

Caption: Workflow for the characterization of this compound.

Experimental Protocols for Characterization

1. High-Performance Liquid Chromatography (HPLC)

-

Purpose: To determine the chemical purity of this compound.

-

Method: A reversed-phase HPLC method is generally suitable.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. For example, starting with 60% acetonitrile and increasing to 90% over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 240 nm.[5]

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

-

Acceptance Criteria: Purity should be >98% based on the peak area.

-

2. Mass Spectrometry (MS)

-

Purpose: To confirm the molecular weight and assess the isotopic enrichment.

-

Method: High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is recommended.

-

Ionization Mode: Positive ESI.

-

Expected [M+H]⁺: m/z 418.31 (calculated for C₂₅H₂₈D₆NO₄⁺). The observed mass should be within a narrow tolerance (e.g., ± 5 ppm).

-

Isotopic Distribution: The isotopic pattern will be distinct from the non-deuterated analog due to the presence of six deuterium atoms. The relative abundance of the M+1, M+2, etc. peaks should be compared with the theoretical distribution to confirm the level of deuteration.

-

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To confirm the molecular structure and the positions of deuterium incorporation.

-

Methods: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) should be performed.

-

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).

-

¹H NMR: Compared to the spectrum of non-deuterated N-Acetyl Norgestimate, the signals corresponding to the protons at positions 2, 4, 6, and 10 should be absent or significantly reduced in intensity. The remaining proton signals should be consistent with the structure.

-

¹³C NMR: The signals for the deuterated carbons (C2, C4, C6, and C10) will show characteristic triplet patterns due to C-D coupling and will be shifted slightly upfield compared to the non-deuterated compound.

-

²H NMR: A deuterium NMR spectrum will show signals at the chemical shifts corresponding to the positions of deuteration, providing direct evidence of labeling.

-

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed synthetic route is based on established chemical transformations for steroids and oximes. The characterization protocols outlined will ensure the production of a high-purity, well-characterized, and isotopically enriched internal standard crucial for advancing research in the pharmacokinetics and metabolism of Norgestimate. Researchers should adapt and optimize the described methods based on their specific laboratory conditions and available instrumentation.

References

N-Acetyl Norgestimate-d6 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Acetyl Norgestimate-d6, a deuterated isotopologue of an intermediate in the synthesis of the progestin Norgestimate (B1679921). This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, analytical applications, and the metabolic pathways of its parent compound, Norgestimate.

Core Compound Data

This compound is a stable, isotopically labeled compound primarily utilized as an internal standard in pharmacokinetic and metabolic studies of Norgestimate. The incorporation of six deuterium (B1214612) atoms provides a distinct mass shift, facilitating precise quantification in mass spectrometry-based assays.

| Property | Value | Citations |

| CAS Number | 1263195-02-3 | [] |

| Molecular Formula | C25H27D6NO4 | [] |

| Molecular Weight | 417.58 g/mol | [] |

| Appearance | Light Yellow Powder / White Solid | [] |

| Purity | >98% | [] |

| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol | [] |

| Synonyms | N-Acetyl Norgestimate D6; Norgestimate-3-acetate-2,2,4,6,6,10-D6; Norgestimate-3-acetate-D6; (17α)-17-(Acetyloxy)-13-ethyl-18,19-dinorpregna-1,3,5(10)-trien-20-yn-3-one O-Acetyloxime-d6; Norgestimate-N-acetate-2,2,4,6,6,10-d6 | [] |

Metabolic Pathway of Norgestimate

Norgestimate is a prodrug that undergoes rapid and extensive metabolism in vivo to form its pharmacologically active metabolites. The primary metabolic transformations involve deacetylation and deoximation. N-Acetyl Norgestimate is an intermediate in this pathway. The major active metabolites are Norelgestromin (17-deacetyl norgestimate) and Levonorgestrel, which exert their progestogenic effects by binding to progesterone (B1679170) and androgen receptors.[2][3][4]

Experimental Protocols: Quantification of Norgestimate Metabolites

This compound is an ideal internal standard for the quantification of Norgestimate and its metabolites in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a generalized experimental protocol based on methodologies for analyzing related compounds.[5][6]

Objective

To quantify the concentration of Norgestimate's active metabolite, Norelgestromin (17-deacetyl norgestimate), in human plasma using LC-MS/MS with this compound as an internal standard.

Materials and Reagents

-

Human plasma samples

-

Norelgestromin analytical standard

-

This compound (Internal Standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid

-

Water (ultrapure)

-

Solid-phase extraction (SPE) cartridges

Experimental Workflow

Detailed Methodologies

-

Preparation of Standards and Quality Controls:

-

Prepare stock solutions of Norelgestromin and this compound in methanol.

-

Serially dilute the Norelgestromin stock solution to prepare calibration standards and quality control (QC) samples at various concentrations in blank plasma.

-

-

Sample Preparation:

-

To 100 µL of plasma sample, standard, or QC, add 10 µL of the this compound internal standard solution.

-

Vortex mix for 30 seconds.

-

Add 200 µL of acetonitrile to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.

-

Load the supernatant onto a pre-conditioned SPE cartridge.

-

Wash the cartridge with water.

-

Elute the analyte and internal standard with methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 50 µL of the mobile phase.

-

-

LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient elution at a flow rate of 0.4 mL/min.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Monitor specific precursor-to-product ion transitions for Norelgestromin and this compound.

-

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the peak area ratio (analyte/internal standard).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.

-

Determine the concentration of Norelgestromin in the plasma samples from the calibration curve.

-

Conclusion

This compound is an essential tool for the accurate and precise quantification of Norgestimate and its metabolites in complex biological matrices. Understanding the metabolic fate of Norgestimate is crucial for its clinical development and therapeutic monitoring. The methodologies outlined in this guide provide a framework for researchers to conduct robust pharmacokinetic and metabolic studies.

References

- 2. Pharmacologic and pharmacokinetic characteristics of norgestimate and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of norgestimate by human gastrointestinal mucosa and liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Receptor binding of norgestimate--a new orally active synthetic progestational compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of norgestimate and its metabolites in human serum using high-performance liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Commercial Suppliers and Technical Guide for N-Acetyl Norgestimate-d6 in Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available N-Acetyl Norgestimate-d6, a crucial internal standard for the accurate quantification of norgestimate (B1679921) and its metabolites in various research applications. This document outlines key suppliers, their product specifications, and detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Commercial Availability and Product Specifications

This compound is available from several reputable suppliers specializing in stable isotope-labeled compounds for research purposes. While specific details may vary by lot, the following table summarizes typical product specifications based on available data. Researchers are advised to request lot-specific Certificates of Analysis (CoA) from the suppliers for the most accurate information.

| Supplier | Catalog Number | Purity | Isotopic Enrichment | Formulation | Solubility |

| BOC Sciences | CAS 1263195-02-3 | >98%[] | Information not publicly available | Light Yellow Powder[] | Chloroform, Ethyl Acetate, Methanol[] |

| ESS (Expert Synthesis Solutions) | ESS0086 | 98.6% by HPLC[2] | >98% atom D[2] | White Solid[2] | Information not publicly available |

| Santa Cruz Biotechnology | sc-500000 | Information not publicly available | Information not publicly available | Solid | Information not publicly available |

| Acanthus Research | ACA-160801-0054 | Information not publicly available | Information not publicly available | Solid | Information not publicly available |

Note: This table is a summary based on publicly available information and may not be exhaustive. Please contact the suppliers directly for the most current data and to inquire about availability.

Experimental Protocols: Quantification of Norgestimate Metabolites using a Deuterated Internal Standard

The following protocol is adapted from a validated method for the quantification of a norgestimate metabolite using its deuterated internal standard by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)[3][4]. This methodology serves as a robust starting point for developing assays involving this compound.

Preparation of Stock and Working Solutions

-

Stock Solution Preparation:

-

Prepare a stock solution of this compound in methanol (B129727) at a concentration of 100 µg/mL[4].

-

Prepare a stock solution of the non-labeled analyte (N-Acetyl Norgestimate or other relevant norgestimate metabolite) in methanol at a concentration of 250 µg/mL[4].

-

-

Working Standard Solutions:

-

Prepare serial dilutions of the analyte stock solution with a methanol/water (50:50, v/v) mixture to create working standard solutions for the calibration curve[4].

-

-

Internal Standard Working Solution:

-

Dilute the this compound stock solution with methanol/water (50:50, v/v) to a final concentration of 60 ng/mL[4].

-

Sample Preparation (Solid-Phase Extraction)

This protocol utilizes solid-phase extraction (SPE) for sample cleanup and concentration.

-

To a 0.5 mL aliquot of the biological matrix (e.g., human plasma), add 50 µL of the internal standard working solution (60 ng/mL of this compound)[4].

-

Add 0.5 mL of 1% formic acid to the sample and vortex to mix[4].

-

Load the mixture onto an Oasis HLB SPE cartridge (1 cm³/30 mg) that has been pre-conditioned with 1.0 mL of methanol followed by 1.0 mL of water[4].

-

Wash the cartridge with 1.0 mL of water, followed by 1.0 mL of 20% acetonitrile (B52724) in water[4].

-

Elute the analyte and the internal standard from the cartridge with 1 mL of methanol[4].

-

Inject a 10 µL aliquot of the eluate into the LC-MS/MS system[4].

UPLC-MS/MS Instrumentation and Conditions

-

Chromatographic Separation:

-

UPLC System: Waters Acquity UPLC or equivalent.

-

Column: Waters Acquity UPLC HSS T3 (100 × 2.1 mm, 1.8 μm) or similar reversed-phase column.

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., methanol or acetonitrile). The specific gradient profile should be optimized to ensure adequate separation of the analyte from matrix components.

-

Flow Rate: A typical flow rate for a 2.1 mm ID column is in the range of 0.3-0.5 mL/min.

-

Column Temperature: Maintain the column at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

-

-

Mass Spectrometric Detection:

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode (ESI+) is typically effective for norgestimate and its derivatives[4].

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both the analyte and this compound. The exact m/z values will need to be determined by direct infusion of the individual compounds. For a related compound, 17-desacetyl norgestimate, the transition was m/z 328.4 → 124.1, and for its d6-labeled internal standard, it was m/z 334.3 → 91.1[4]. These serve as a starting point for optimization.

-

Optimization: Optimize cone voltage and collision energy for each MRM transition to maximize signal intensity.

-

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in a typical bioanalytical workflow using this compound as an internal standard.

Caption: Bioanalytical workflow for quantification using a deuterated internal standard.

References

N-Acetyl Norgestimate-d6: A Technical Guide to Purity and Isotopic Enrichment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of N-Acetyl Norgestimate-d6, a deuterated analog of a key intermediate in the synthesis of the progestin Norgestimate (B1679921). This document outlines the critical parameters of chemical purity and isotopic enrichment, details the experimental protocols for their determination, and illustrates the relevant biological pathways associated with the parent compound.

Quantitative Data Summary

The quality of a deuterated standard is paramount for its use in sensitive analytical applications, such as in pharmacokinetic and metabolic studies. The key quality attributes for this compound are its chemical purity and the degree of deuterium (B1214612) incorporation (isotopic enrichment).

| Parameter | Specification | Analytical Method |

| Chemical Purity | >98% | High-Performance Liquid Chromatography (HPLC) |

| 98.6%[1] | ||

| Isotopic Enrichment | >98 atom % D | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Molecular Formula | C₂₅H₂₇D₆NO₄[1] | - |

| Molecular Weight | 417.58 g/mol [1] | - |

Experimental Protocols

The following sections detail the methodologies used to ascertain the purity and isotopic enrichment of this compound. These protocols are based on established analytical techniques for steroid compounds and their deuterated analogs.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate and quantify this compound from any non-deuterated or other structurally related impurities.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

Chromatographic Conditions:

-

Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is typically employed. For example, a starting mobile phase of 65:35 (v/v) water:tetrahydrofuran:methanol (B129727) can be effective[2][3].

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 230 nm[4].

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

Procedure:

-

Standard Preparation: Prepare a standard solution of this compound in methanol at a concentration of approximately 0.1 mg/mL.

-

Sample Preparation: Prepare the sample solution to be analyzed at a similar concentration in methanol.

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Data Analysis: The purity is determined by calculating the peak area of this compound as a percentage of the total peak area of all components in the chromatogram.

Determination of Isotopic Enrichment by Mass Spectrometry (MS)

Mass spectrometry is a powerful technique to determine the extent of deuterium incorporation by analyzing the mass-to-charge ratio of the molecule.

Instrumentation:

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

Procedure:

-

Sample Infusion: A solution of this compound in an appropriate solvent (e.g., acetonitrile/water with 0.1% formic acid) is directly infused into the mass spectrometer or injected via an LC system.

-

Mass Spectrum Acquisition: Acquire the full scan mass spectrum in the positive ion mode, focusing on the molecular ion region.

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecule of this compound ([M+H]⁺).

-

Analyze the isotopic cluster of this peak. The relative intensities of the peaks for the d0 to d6 species are used to calculate the percentage of the d6-labeled compound.

-

The isotopic enrichment is calculated as the percentage of the d6 species relative to the sum of all deuterated and non-deuterated species.

-

Structural Confirmation and Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to confirm the positions of deuterium labeling and assess isotopic purity.

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

¹H NMR Analysis:

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire a ¹H NMR spectrum. The absence or significant reduction of signals at the positions where deuterium has been incorporated confirms successful labeling.

-

-

²H NMR Analysis:

-

Acquire a ²H NMR spectrum. This will show signals only for the deuterium atoms, confirming their presence and chemical environment.

-

-

Data Analysis:

-

Comparison of the integrals in the ¹H NMR spectrum with those of a non-deuterated standard allows for the quantification of deuterium incorporation at specific sites.

-

Biological Context: Norgestimate Metabolism and Mechanism of Action

This compound is a labeled analog of an intermediate in the synthesis of Norgestimate. Norgestimate itself is a progestin, a synthetic progestogen, used in oral contraceptives.[5] Understanding the metabolic fate and mechanism of action of the parent compound is crucial for the application of its deuterated analogs in research.

Metabolic Pathway of Norgestimate

Norgestimate is a prodrug that undergoes extensive first-pass metabolism in the liver and intestines.[5] The primary metabolic transformations are deacetylation and deoximation, leading to the formation of active metabolites.

Mechanism of Action: Progesterone (B1679170) Receptor Signaling

As a progestin, the active metabolites of Norgestimate exert their biological effects primarily by binding to and activating progesterone receptors (PRs). This interaction initiates a signaling cascade that ultimately leads to the modulation of gene expression.

References

- 1. Norgestimate | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Determination of Norgestimate and Ethinyl Estradiol in Tablets by High-Performance Liquid Chromatography | CoLab [colab.ws]

- 3. Determination of norgestimate and ethinyl estradiol in tablets by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Norgestimate - Wikipedia [en.wikipedia.org]

The Role of N-Acetyl Norgestimate-d6 as an Internal Standard in Bioanalytical Methods: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of N-Acetyl Norgestimate-d6 (B602510) as an internal standard in quantitative bioanalysis. Designed for professionals in drug development and related scientific fields, this document provides a comprehensive overview of the principles, experimental protocols, and data interpretation associated with the use of stable isotope-labeled standards in mass spectrometry.

The Foundational Principle: Isotope Dilution Mass Spectrometry

The use of N-Acetyl Norgestimate-d6 as an internal standard is rooted in the principle of isotope dilution mass spectrometry (IDMS). This technique is the gold standard for high-accuracy quantitative analysis. In IDMS, a known quantity of an isotopically enriched version of the analyte, in this case, this compound, is added to the sample at the earliest stage of analysis.

The core principle is that the stable isotope-labeled internal standard (SIL-IS) is chemically identical to the analyte of interest (N-Acetyl Norgestimate (B1679921) or its metabolites). This chemical equivalence ensures that the internal standard and the analyte behave almost identically during sample preparation, chromatography, and ionization in the mass spectrometer. Consequently, any sample loss or variation during the analytical process will affect both the analyte and the internal standard to the same extent. By measuring the ratio of the analyte's signal to the internal standard's signal, accurate quantification can be achieved, as this ratio remains constant regardless of variations in sample recovery or matrix effects.

The primary advantages of using a deuterated internal standard like this compound include:

-

Enhanced Quantitative Accuracy: Co-elution of the deuterated analog with the analyte minimizes signal distortion.

-

Improved Reproducibility: Consistent ionization efficiency is achieved across multiple analytical runs.

-

Reduced Matrix Effects: The deuterium (B1214612) labeling helps to minimize signal suppression or enhancement from interfering compounds in the biological matrix.

-

Regulatory Acceptance: The use of SIL-IS is recognized by major regulatory bodies, including the FDA and EMA, for bioanalytical method validation.

Physicochemical Properties

This compound is the deuterated analog of N-Acetyl Norgestimate, which is an intermediate in the synthesis of Norgestimate, a progestin used in oral contraceptives. The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₅H₂₇D₆NO₄ |

| Molecular Weight | 417.58 g/mol |

| Purity | >98% |

| Appearance | Light Yellow Powder |

| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol |

| Synonyms | N-Acetyl Norgestimate D6; Norgestimate-3-acetate-2,2,4,6,6,10-D6; Norgestimate-3-acetate-D6; Norgestimate-N-acetate-2,2,4,6,6,10-d6 |

Data sourced from BOC Sciences.

Mechanism of Action in LC-MS/MS Analysis

The utility of this compound as an internal standard is most prominent in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows. The following diagram illustrates the fundamental mechanism of how a deuterated internal standard corrects for variability in an LC-MS/MS analysis.

Caption: Mechanism of action of a deuterated internal standard in LC-MS/MS.

Detailed Experimental Protocol

While a specific published method for N-Acetyl Norgestimate using this compound was not identified, a highly analogous and detailed protocol for the quantification of 17-desacetyl norgestimate using its deuterated internal standard (17-desacetyl norgestimate-d6) in human plasma provides an excellent template. This protocol can be adapted for the analysis of N-Acetyl Norgestimate.

Sample Preparation: Solid-Phase Extraction (SPE)

The following workflow outlines the solid-phase extraction procedure for isolating the analyte and internal standard from a plasma matrix.

Caption: Solid-Phase Extraction (SPE) workflow for plasma sample preparation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following tables summarize the chromatographic and mass spectrometric conditions for the analysis.

Table 1: Chromatographic Conditions

| Parameter | Condition |

| LC System | Waters Acquity UPLC |

| Column | Waters Acquity UPLC HSS T3 (100 × 2.1 mm, 1.8 μm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | Detailed gradient not provided in the source, but a gradient elution was used. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Autosampler Temperature | 10 °C |

| Total Run Time | 4.5 min |

Adapted from Saxena et al. (2014).

Table 2: Mass Spectrometric Conditions

| Parameter | Condition |

| Mass Spectrometer | Waters Quattro Premier XE |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

| Desolvation Gas Flow | 800 L/h |

| Cone Gas Flow | 50 L/h |

| Collision Gas | Argon |

| MRM Transitions | See Table 3 |

Adapted from Saxena et al. (2014).

Table 3: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 17-desacetyl norgestimate | 328.4 | 124.1 |

| 17-desacetyl norgestimate-d6 | 334.3 | 91.1 |

From Saxena et al. (2014).

Quantitative Data and Method Validation

A bioanalytical method using a deuterated internal standard must be rigorously validated to ensure its accuracy and reliability. The following tables present a summary of the validation data for the method described above.

Table 4: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 20 - 5000 pg/mL |

| Correlation Coefficient (r²) | ≥ 0.9988 |

| Lower Limit of Quantification (LLOQ) |

Pharmacokinetics and metabolism of norgestimate and its derivatives

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Norgestimate (B1679921) and its Derivatives

Introduction

Norgestimate (NGM) is a synthetic, third-generation progestin widely utilized in combination with an estrogen, typically ethinyl estradiol (B170435) (EE), for oral contraception and the treatment of moderate acne vulgaris.[1][2] Structurally, it is a derivative of testosterone.[3] A key characteristic of norgestimate is that it functions as a prodrug, undergoing rapid and extensive metabolism upon oral administration.[4][5][6] Its pharmacological activity is primarily mediated by its active metabolites.[7] Consequently, a thorough understanding of the pharmacokinetics and metabolic fate of norgestimate and its derivatives is crucial for researchers, scientists, and drug development professionals. This guide provides a detailed overview of the absorption, distribution, metabolism, and excretion (ADME) of norgestimate, presents quantitative pharmacokinetic data, describes the metabolic pathways, and outlines the experimental methodologies used in its study.

Pharmacokinetics

The pharmacokinetic profile of norgestimate is unique in that the parent compound has a very limited systemic exposure due to its rapid and comprehensive first-pass metabolism.[4][8] Therefore, the pharmacokinetics are primarily characterized by the measurement of its two major active metabolites: norelgestromin (B1679859) (NGMN), also known as 17-deacetylnorgestimate, and norgestrel (B7790687) (NG).[8][9]

Absorption

Following oral administration, norgestimate is rapidly absorbed, with peak serum concentrations of its metabolites generally reached within two hours.[4][10][11] The parent drug, norgestimate, is rapidly and almost completely metabolized during first-pass metabolism in the intestine and/or liver.[2][9][10][11] As a result, only very low concentrations of unchanged norgestimate are detectable in the circulation, and only for a brief period after an oral dose.[4] The absolute bioavailability of norgestimate itself is unknown due to this extensive metabolic conversion.[4]

Distribution

The active metabolites of norgestimate are highly bound to serum proteins, but their binding affinities for specific proteins differ significantly, which impacts their biological activity.[4][9][10]

-

Norelgestromin (NGMN): This primary metabolite is highly bound (>97%) to serum proteins, almost exclusively to albumin.[4][9][11] Crucially, it does not bind to sex hormone-binding globulin (SHBG).[9][12]

-

Norgestrel (NG): This metabolite is also highly bound (>97%) to serum proteins.[13][14] However, it binds primarily to SHBG and to a lesser extent to albumin.[4][9][11] The high-affinity binding to SHBG results in a non-linear accumulation (approximately 8-fold) of norgestrel at steady state and is thought to limit its biological activity.[10]

Metabolism

Norgestimate is extensively metabolized by first-pass mechanisms in the gastrointestinal tract and liver.[9][11] The primary metabolic pathway involves a rapid deacetylation to form norelgestromin (NGMN), the major active metabolite.[4][10] NGMN is subsequently metabolized to other metabolites, including norgestrel (NG), which is also pharmacologically active.[9][10][11] Further hepatic metabolism of these active metabolites includes hydroxylation and conjugation.[4][9]

Excretion

The metabolites of norgestimate are eliminated from the body through both renal and fecal pathways.[4][9][10][11] Following the administration of radiolabeled 14C-norgestimate, approximately 47% (range 45-49%) of the radioactivity is recovered in the urine and 37% (range 16-49%) in the feces.[9][10] Unchanged norgestimate is not detected in the urine.[9][10]

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of the main active metabolites of norgestimate have been characterized in multiple studies. The data presented below are primarily from studies in women receiving norgestimate in combination with ethinyl estradiol.

| Parameter | Norgestimate (NGM) | Norelgestromin (NGMN) / 17-deacetylnorgestimate | Norgestrel (NG) / Levonorgestrel (B1675169) (LNG) |

| Tmax (Time to Peak Concentration) | 0.5 - 2 hours[10][13] | ~1.5 - 2 hours[4][10][13] | ~1.7 hours[10][13] |

| Cmax (Peak Concentration) | Very low (~70 pg/mL)[4] | 1.82 ng/mL (Day 21)[10][13] | 2.79 ng/mL (Day 21)[10][13] |

| AUC (Area Under the Curve) | Not applicable | 16.1 hng/mL (Day 21)[10][13] | 49.9 hng/mL (Day 21)[10][13] |

| Elimination Half-Life (t½) | Very short[4] | 12 - 30 hours[10][13] | 24 - 45 hours[4][13][15] |

| Protein Binding | Not well characterized | >97%, bound to albumin, not SHBG[4][9][12] | >97%, primarily bound to SHBG[4][9][11] |

| Accumulation | Not applicable | ~2-fold[11] | ~8-fold (non-linear)[10] |

| Steady State | Not applicable | Achieved by Day 21[10][11] | Achieved by Day 21[10][11] |

Metabolism of Norgestimate and its Derivatives

Metabolic Pathway

Norgestimate acts as a prodrug, releasing its active metabolites sequentially. The primary pathway is initiated by hydrolysis of the acetate (B1210297) group, followed by conversion of the oxime group.

-

Deacetylation: Norgestimate is rapidly and completely deacetylated, primarily in the liver and intestines, to form its main active metabolite, norelgestromin (17-deacetylnorgestimate) .[4][10]

-

Deoximation & Reduction: Norelgestromin is then converted to norgestrel .[10][13] Norgestrel itself is the active component of a racemic mixture and is often referred to as levonorgestrel in pharmacokinetic literature.[3][16]

-

Hydroxylation & Conjugation: Both norelgestromin and norgestrel undergo further Phase I metabolism, primarily hydroxylation, catalyzed by cytochrome P450 enzymes.[10][13][17] This is followed by Phase II conjugation reactions (glucuronidation and sulfation) to form more water-soluble metabolites that are readily excreted.[10][16][18] Identified urinary metabolites of norgestrel include 2α-hydroxynorgestrel, 16β-hydroxynorgestrel, and 3α,5β-tetrahydronorgestrel.[19]

References

- 1. drugs.com [drugs.com]

- 2. Norgestimate and Ethinyl Estradiol Tablets USP, 0.25 mg/0.035 mg [dailymed.nlm.nih.gov]

- 3. Norgestrel - Wikipedia [en.wikipedia.org]

- 4. Norgestimate - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Clinical pharmacokinetics of contraceptive steroids. An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacologic and pharmacokinetic characteristics of norgestimate and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Norgestimate | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 12. Serum distribution of the major metabolites of norgestimate in relation to its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Norgestrel - Drug Monograph - DrugInfoSys.com [druginfosys.com]

- 15. drugs.com [drugs.com]

- 16. grokipedia.com [grokipedia.com]

- 17. Metabolite Identification, Reaction Phenotyping, and Retrospective Drug-Drug Interaction Predictions of 17-Deacetylnorgestimate, the Active Component of the Oral Contraceptive Norgestimate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Levonorgestrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Biotransformation of norgestimate in women - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gold Standard in Quantitative Bioanalysis: A Technical Guide to the Role of Deuterated Standards

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern bioanalysis and drug development, the pursuit of precision, accuracy, and reliability is perpetual. Among the sophisticated tools available to researchers, deuterated compounds have emerged as a cornerstone technology, particularly in quantitative mass spectrometry. This in-depth technical guide explores the critical role of deuterated internal standards, providing a comprehensive overview of the underlying principles, practical applications, and significant advantages of employing these powerful tools to ensure the robustness of quantitative assays.

The Core Principle: Isotope Dilution Mass Spectrometry

The use of deuterated internal standards is fundamentally based on the principle of isotope dilution mass spectrometry (IDMS). This powerful analytical technique involves the addition of a known amount of an isotopically enriched form of the analyte—the deuterated internal standard—to the sample at the earliest stage of analysis.[1][2] Because the deuterated standard is chemically and physically almost identical to the analyte of interest, it behaves similarly throughout the entire analytical workflow, from sample extraction and cleanup to chromatographic separation and ionization.[2][3]

The key distinction lies in its mass. The substitution of one or more hydrogen atoms with deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, results in a slight increase in the molecular weight of the internal standard.[4][5] This mass difference allows the mass spectrometer to differentiate between the analyte and the deuterated standard, even if they co-elute.[4] By measuring the ratio of the analyte's signal to that of the known quantity of the deuterated internal standard, analysts can accurately and precisely quantify the analyte, as this ratio remains constant even if there are variations in sample recovery or instrument response.[3][6]

Advantages of Deuterated Internal Standards

The use of deuterated internal standards is widely considered the "gold standard" in quantitative bioanalysis for several key reasons, which contribute to enhanced data quality and reliability.[1][4]

-

Compensation for Matrix Effects : Biological matrices such as plasma, urine, and tissue homogenates are complex mixtures containing numerous endogenous components that can interfere with the ionization of the target analyte in the mass spectrometer. This phenomenon, known as the matrix effect, can lead to ion suppression or enhancement, causing inaccurate and irreproducible results.[4][7] Since a deuterated internal standard co-elutes with the analyte, it experiences the same matrix effects.[1][7] Consequently, the ratio of the analyte's response to the internal standard's response remains constant, leading to more accurate and precise quantification.[4][8]

-

Correction for Sample Preparation Variability : During the multi-step process of sample preparation, which can include protein precipitation, liquid-liquid extraction, or solid-phase extraction, there can be analyte loss.[1] A deuterated internal standard, being chemically analogous to the analyte, will have nearly identical extraction recovery.[1][9] This allows it to effectively normalize for any variability introduced during the sample preparation workflow.

-

Improved Accuracy and Precision : By mitigating the impact of matrix effects and sample preparation inconsistencies, deuterated standards significantly enhance the accuracy and precision of quantitative bioanalytical methods.[3][10] This is crucial in regulated environments, such as during drug development and clinical trials, where data integrity is paramount.[1][11]

-

Increased Method Robustness : Bioanalytical methods that employ deuterated internal standards are generally more robust and reliable.[1][9] This leads to higher throughput in the laboratory, with lower rates of failed analytical runs, ultimately saving time and resources.[7][9]

-

Regulatory Acceptance : The use of stable isotope-labeled internal standards, including deuterated standards, is widely recognized and recommended by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[3][7]

Data Presentation: Quantitative Comparison of Analytical Methods

The superior performance of deuterated internal standards compared to other types of internal standards, such as structural analogs, is evident in the improved validation parameters of bioanalytical assays. The following tables summarize representative data from validation studies, highlighting these benefits.

Table 1: Comparison of Internal Standards for the Quantification of "Drug X" by LC-MS/MS

| Internal Standard Type | Precision (%RSD) | Accuracy (% Bias) | Comments |

| Deuterated Internal Standard | < 5% | ± 5% | Excellent compensation for matrix effects due to co-elution and identical ionization efficiency. |

| Structural Analog | 15-20% | ± 15% | Retention time can differ significantly from the analyte, leading to poor compensation for matrix effects and potential for assay bias.[4] |

| No Internal Standard | > 20% | > 20% | Highly susceptible to variations in sample preparation, injection volume, and instrument response. |

Data compiled from representative studies. Actual performance may vary depending on the analyte and matrix.[4]

Table 2: Validation Summary for an LC-MS/MS Method for Venetoclax in Human Plasma Using a Deuterated (D8) Internal Standard

| QC Level | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| Low | 5.7 | 98.7 | 5.95 | 98.0 |

| Medium | 6.2 | 96.3 | 7.2 | 99.2 |

| High | 7.7 | 97.5 | 8.5 | 100.4 |

Data adapted from a validation study of a bioanalytical method for Venetoclax, demonstrating excellent precision and accuracy well within the acceptable limits set by regulatory agencies.[1]

Experimental Protocols

The successful implementation of deuterated standards in regulated bioanalysis requires rigorous method validation. The following are detailed methodologies for key experiments.

Bioanalytical Method Validation Workflow

The validation of a bioanalytical method using a deuterated internal standard follows a structured workflow to ensure its reliability for the intended application.[11]

Caption: A generalized workflow for bioanalytical method validation.

Sample Preparation Protocol: Protein Precipitation (PPT)

Protein precipitation is a common, rapid, and straightforward method for removing the majority of proteins from plasma or serum samples.[1]

Objective: To extract the analyte and deuterated internal standard from the biological matrix while removing interfering proteins.

Protocol:

-

Aliquot Sample: In a microcentrifuge tube, aliquot 100 µL of the biological sample (e.g., human plasma).[1]

-

Add Internal Standard: Add a small volume (e.g., 10-25 µL) of the deuterated internal standard working solution at a known concentration.[1]

-

Vortex: Briefly vortex the sample to ensure thorough mixing.

-

Precipitate Proteins: Add 300 µL of cold acetonitrile (B52724) (or other suitable organic solvent) to the sample.

-

Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation, then centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.[12]

-

Collect Supernatant: Carefully transfer the supernatant, which contains the analyte and internal standard, to a clean tube.[12]

-

Evaporate and Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.

Matrix Effect Assessment

Objective: To assess the ability of the deuterated internal standard to compensate for matrix effects from different sources of the biological matrix.[13]

Protocol:

-

Obtain Blank Matrix: Procure at least six different sources of the blank biological matrix.[4][13]

-

Prepare Sample Sets:

-

Set 1 (Neat Solution): Spike the analyte and deuterated internal standard into the reconstitution solvent at low and high concentrations.[13]

-

Set 2 (Post-extraction Spike): Extract the blank matrix from each of the six sources using the validated sample preparation method. Then, spike the analyte and deuterated internal standard into the extracted matrix at low and high concentrations.[8][13]

-

Set 3 (Pre-extraction Spike): Spike the analyte and internal standard into the blank matrix from each of the six sources before extraction.[13]

-

-

Analyze Samples: Analyze all three sets of samples by LC-MS/MS.

-

Calculate Matrix Factor (MF): The matrix factor is calculated as the ratio of the peak area in the presence of the matrix (Set 2) to the peak area in the absence of the matrix (Set 1).

-

Calculate IS-Normalized MF: The internal standard-normalized matrix factor is calculated by dividing the matrix factor of the analyte by the matrix factor of the deuterated internal standard.

-

Acceptance Criteria: The coefficient of variation (CV%) of the IS-normalized matrix factor across the different matrix sources should be ≤15%.[12][13]

Caption: A typical bioanalytical workflow using a deuterated internal standard.

Potential Challenges and Considerations

While deuterated internal standards are the preferred choice, there are some potential challenges and considerations to be aware of:

-

Isotopic Effects: In some cases, the replacement of hydrogen with deuterium can lead to slight differences in physicochemical properties, which may result in a small shift in chromatographic retention time.[14][15] If the analyte and the deuterated standard do not completely co-elute, they may experience differential matrix effects, which can compromise the accuracy of the assay.[16][17]

-

Deuterium Exchange: It is crucial to ensure that the deuterium atoms are placed in stable, non-exchangeable positions within the molecule.[4][14] If the deuterium is on a labile site, such as an alcohol (-OH) or amine (-NH) group, it can exchange with hydrogen atoms from the solvent or matrix, leading to a loss of the isotopic label and inaccurate quantification.[7][18]

-

Isotopic Purity: The deuterated standard should have high isotopic purity to minimize any contribution of the unlabeled analyte to the internal standard's signal.[3] A mass difference of at least 3-4 Da between the analyte and the internal standard is generally recommended to avoid isotopic crosstalk.[4][19]

-

Cost and Availability: The synthesis of deuterated compounds can be more complex and costly than their non-labeled counterparts.[4][14] However, this initial investment is often offset by the improved data quality and reduced need for repeat analyses.[7]

Caption: Decision pathway for internal standard selection.

Conclusion

Deuterated internal standards, when used in conjunction with isotope dilution mass spectrometry, represent the gold standard for quantitative bioanalysis.[1][2] Their ability to closely mimic the behavior of the analyte throughout the entire analytical process provides a robust and reliable means of correcting for experimental variations, most notably matrix effects.[4][8] This leads to a significant improvement in the accuracy, precision, and robustness of the data generated, which is paramount in regulated environments such as clinical trials and drug development.[1][11] While there are potential challenges to consider, careful selection and validation of the deuterated internal standard will ensure the generation of high-quality, defensible bioanalytical data.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 8. benchchem.com [benchchem.com]

- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 10. youtube.com [youtube.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. hilarispublisher.com [hilarispublisher.com]

- 15. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. waters.com [waters.com]

- 17. myadlm.org [myadlm.org]

- 18. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 19. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safe Handling of N-Acetyl Norgestimate-d6

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and handling precautions for N-Acetyl Norgestimate-d6, a deuterated analog of a Norgestimate intermediate.[1][] Given its classification as a potent compound, adherence to strict safety protocols is imperative to minimize exposure and ensure a safe laboratory environment.

Section 1: Safety Data

This compound is classified as a potent compound with significant health hazards. The available safety data sheets (SDS) indicate that this substance is suspected of causing cancer and may damage fertility or the unborn child.[3][4] It is also harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[]

1.1 Physical and Chemical Properties

Quantitative data for this compound is limited in publicly available resources. The following table summarizes the available information. Researchers should perform their own characterization for specific applications.

| Property | Data | Citations |

| Appearance | White to off-white or light yellow solid. | [1][3][5] |

| Molecular Formula | C₂₅H₂₇D₆NO₄ | [1][] |

| Molecular Weight | 417.58 g/mol | [1][] |

| Purity | >98% | [1][5] |

| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol. | [] |

| Melting Point | No data available. | [3] |

| Boiling Point | No data available. | [3] |

| Vapor Pressure | No data available. | [3] |

| Autoignition Temperature | No data available. | [3] |

1.2 Toxicological Information

Specific quantitative toxicity data, such as LD50 or LC50 values, for this compound are not available. However, based on the hazard classifications, it should be treated as a highly toxic substance. The primary hazards are summarized below.

| Hazard Statement | GHS Classification | Citations |

| H351: Suspected of causing cancer. | Carcinogenicity (Category 2) | [][3] |

| H360: May damage fertility or the unborn child. | Reproductive toxicity (Category 1B) | [][3] |

| H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. | Acute Toxicity (Oral, Dermal, Inhalation) - Cat. 4 | [] |

| H315: Causes skin irritation. | Skin irritation (Category 2) | [] |

| H319: Causes serious eye irritation. | Eye irritation (Category 2A) | [] |

Section 2: Handling Precautions and Personal Protective Equipment (PPE)

Due to the potent nature of this compound, stringent handling procedures must be followed at all times. A comprehensive risk assessment should be conducted before any work begins.[3][6]

2.1 Engineering Controls

-

Containment: All handling of solid this compound that could generate dust, such as weighing and reconstitution, must be performed in a certified containment system. This includes ventilated balance enclosures, glove boxes, or a powder containment hood.[7][8]

-

Ventilation: Work should be conducted in a well-ventilated area, preferably a fume hood, to minimize inhalation exposure. The facility should have a single-pass air system to prevent cross-contamination.[1][3]

2.2 Personal Protective Equipment (PPE)

A risk assessment will determine the specific level of PPE required.[3] However, the following recommendations provide a baseline for handling potent compounds:

-

Respiratory Protection: For handling powders, a full-face powered air-purifying respirator (PAPR) or a supplied-air respirator is recommended.[3]

-

Hand Protection: Double-gloving with compatible nitrile or neoprene gloves is mandatory.[3]

-

Eye Protection: Wear chemical safety goggles or a full-face shield.[3]

-

Body Protection: A disposable, solid-front lab coat with tight-fitting cuffs is required. Disposable sleeves may also be necessary.[3]

2.3 Hygiene Measures

-

Wash hands thoroughly before breaks and at the end of the workday.[3]

-

Do not eat, drink, or smoke in laboratory areas.

-

Change contaminated clothing immediately and handle it as hazardous waste.[3]

Section 3: Experimental Protocols & Workflows

Specific experimental protocols for this compound are not publicly available. Its primary use is as a deuterated internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate quantification of Norgestimate and its metabolites.[9][10] The following sections provide generalized workflows for handling the compound and its use as an internal standard.

3.1 Safe Handling Workflow for Potent Compounds

The following diagram outlines a mandatory workflow for safely managing this compound in a laboratory setting. This process is designed to mitigate risks from receipt to disposal.

3.2 General Protocol for Use as a Deuterated Internal Standard

This compound is intended for use as an internal standard (IS) to ensure analytical accuracy and precision.[11] Deuterated standards are ideal as they have nearly identical chemical properties and chromatographic behavior to the analyte but a different mass, allowing for correction of variability during sample preparation and analysis.[11][12]

The following diagram illustrates a typical workflow for using a deuterated internal standard in an LC-MS bioanalytical assay.

Section 4: Emergency Procedures

4.1 First Aid Measures

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

-

In Case of Skin Contact: Immediately wash off with plenty of soap and water. Remove all contaminated clothing. Seek medical attention if irritation persists.[3]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, holding eyelids open. Immediately consult an ophthalmologist.[3][6]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[3]

4.2 Spill and Disposal Procedures

-

Spills: Evacuate the area. Wear full PPE, including respiratory protection. Do not let the product enter drains.[3] Carefully sweep up solid material, avoiding dust formation, and place it into a suitable, sealed container for disposal.[3][8] Clean the spill area with an appropriate deactivating solution.

-

Disposal: All waste, including unused compound, contaminated labware, and PPE, must be disposed of as hazardous waste through a certified vendor. Do not dispose of it down the drain or in regular trash.[3]

Section 5: Storage and Stability

-

Storage Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3] The recommended long-term storage temperature is -20°C.[3]

-

Stability: Stable under recommended storage conditions.

-

Incompatible Materials: Keep away from strong oxidizing agents.[8]

References

- 1. escopharma.com [escopharma.com]

- 3. benchchem.com [benchchem.com]

- 4. esschemco.com [esschemco.com]